N-(4-(2,5-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Description
N-(4-(2,5-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,5-difluorophenyl group and at the 2-position with a nicotinamide moiety modified by a methylthio (-SMe) group at the pyridine ring’s 2-position. This compound’s molecular weight is approximately 338.43 g/mol (calculated based on its formula, C₁₆H₁₁F₂N₃OS₂).
Properties
Molecular Formula |
C16H11F2N3OS2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H11F2N3OS2/c1-23-15-10(3-2-6-19-15)14(22)21-16-20-13(8-24-16)11-7-9(17)4-5-12(11)18/h2-8H,1H3,(H,20,21,22) |
InChI Key |
BQSKGPDHFYEWNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Differences
Thiazole vs. Imidazopyridinone Backbone: The target compound and the analog 1439936-60-3 share a thiazole core, which is absent in 54371-27-6 (imidazopyridinone). Thiazoles are known for their metabolic stability and ability to engage in π-π stacking or hydrogen bonding, making them favorable in drug design .
Substituent Variations: Fluorine vs. Methylthio vs.
Amide Orientation :
- The target compound uses a nicotinamide (pyridine-3-carboxamide) moiety, while 1439936-60-3 employs isonicotinamide (pyridine-4-carboxamide). This positional difference alters electronic distribution and binding interactions; nicotinamide derivatives often exhibit distinct receptor affinity profiles compared to isonicotinamides .
Hypothetical Pharmacokinetic and Pharmacodynamic Properties
- Lipophilicity: The target compound’s logP (estimated ~3.1) is likely lower than 1439936-60-3 (logP ~4.5 due to the methoxyphenoxy group), suggesting better aqueous solubility but reduced tissue penetration.
- Metabolic Stability : The methylthio group in the target may resist oxidative metabolism better than the methoxy group in 1439936-60-3 , which is prone to O-demethylation .
- Target Engagement : Both thiazole-containing compounds could inhibit kinases or proteases, but the fluorine atoms in the target might enhance binding specificity to hydrophobic pockets.
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